2-(Benzyloxy)acetyl chloride

Catalog No.
S1480407
CAS No.
19810-31-2
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)acetyl chloride

CAS Number

19810-31-2

Product Name

2-(Benzyloxy)acetyl chloride

IUPAC Name

2-phenylmethoxyacetyl chloride

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

QISAUDWTBBNJIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCC(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)Cl

Synthesis of Pharmaceutical Intermediates:

  • Fluoroquinolone Antibiotic Synthesis: One prominent application involves the preparation of a key intermediate in the synthesis of fluoroquinolone antibiotics, a class of drugs used to treat respiratory tract infections. The chloride group of 2-(benzyloxy)acetyl chloride reacts with amines, forming an amide bond crucial for the antibiotic's activity. Source:
  • β-Lactam Synthesis: This compound also serves as a building block in the synthesis of β-lactam antibiotics, another crucial class of antibiotics that combat various bacterial infections. The reactive chloride group allows for coupling with diverse nucleophiles, leading to complex β-lactam structures. Source:

Synthesis of Fine Chemicals and Functional Materials:

  • Helicene Synthesis: Researchers utilize 2-(benzyloxy)acetyl chloride in the preparation of non-racemic helicenes, unique organic molecules with interesting optical and electronic properties. These helicenes find applications in materials science and molecular electronics. Source:
  • Substituted 2-Azetidinones Synthesis: This compound is employed in the synthesis of substituted 2-azetidinones, heterocyclic ring systems with diverse biological activities. These azetidinones hold potential for developing new drugs and agrochemicals. Source

Synthetic Methodology Development:

  • Amide Bond Formation: The chloride group in 2-(benzyloxy)acetyl chloride readily participates in amide bond formation reactions with various amines. This versatility makes it a valuable tool for exploring and developing new amide bond formation methodologies, crucial for constructing complex molecules. Source

Exploring Biological Activity:

  • Preliminary Studies: While not extensively explored, some studies suggest potential biological activities associated with 2-(benzyloxy)acetyl chloride derivatives. Further research is needed to understand its specific biological effects and potential therapeutic applications. Source:

2-(Benzyloxy)acetyl chloride is an organic compound characterized by the presence of both an acetyl chloride functional group and a benzyloxy substituent. Its chemical formula is C₉H₉ClO₂, and it has a molecular weight of approximately 184.62 g/mol. The compound is typically used in organic synthesis, particularly in the modification of various biomolecules due to its reactive acetyl chloride group, which can form acyl derivatives with amines, alcohols, and other nucleophiles .

2-(Benzyloxy)acetyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns and eye damage upon contact. It is also a suspected respiratory irritant.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling this compound.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a tightly sealed container under inert atmosphere and at a low temperature.
Involving 2-(benzyloxy)acetyl chloride include:

  • Acylation Reactions: The compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters. This is facilitated by the electrophilic nature of the acetyl chloride group.
  • Hydrolysis: In the presence of water, 2-(benzyloxy)acetyl chloride undergoes hydrolysis to yield benzyloxyacetic acid and hydrochloric acid.
  • Transesterification: The compound can also participate in transesterification reactions, where it exchanges its ester group with another alcohol.

These reactions make 2-(benzyloxy)acetyl chloride a versatile intermediate in organic synthesis .

2-(Benzyloxy)acetyl chloride exhibits notable biological activity, particularly as a substrate for various enzymes. It has been reported to interact with acetyltransferases, which are critical in the modification of proteins through acetylation. This property suggests potential applications in biochemical research, particularly in studies related to enzyme kinetics and protein function .

Several methods exist for synthesizing 2-(benzyloxy)acetyl chloride:

  • Direct Acylation: One common method involves the acylation of benzyloxyacetic acid with thionyl chloride or oxalyl chloride. This process converts the carboxylic acid into the corresponding acyl chloride.
  • Friedel-Crafts Acylation: Another approach is through Friedel-Crafts acylation of benzene derivatives using acetyl chloride in the presence of a Lewis acid catalyst.
  • Protective Group Strategies: In some synthetic pathways, protective group strategies may be employed to selectively introduce the benzyloxy group before proceeding with acylation reactions .

The applications of 2-(benzyloxy)acetyl chloride are diverse:

  • Organic Synthesis: It serves as an important building block for synthesizing various pharmaceuticals and agrochemicals.
  • Biochemical Research: Its ability to modify proteins makes it useful in studies involving enzyme activity and protein interactions.
  • Material Science: The compound can be utilized in developing new materials through polymerization processes .

Interaction studies involving 2-(benzyloxy)acetyl chloride have demonstrated its role as a substrate for several enzymes, particularly acetyltransferases. These studies are crucial for understanding enzyme specificity and kinetics. Additionally, research into its interactions can provide insights into potential inhibitory effects on certain biological pathways, which could be valuable for drug development .

Several compounds share structural similarities with 2-(benzyloxy)acetyl chloride. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Acetyl chlorideAcyl halideSimple structure; widely used in acylation reactions
Benzoyl chlorideAcyl halideContains a phenyl ring; used in similar reactions
Benzyloxyacetic acidCarboxylic acidPrecursor to 2-(benzyloxy)acetyl chloride

Uniqueness: 2-(Benzyloxy)acetyl chloride is unique due to its combination of both an acetyl group and a benzyloxy moiety, allowing it to participate in a wider range of

Microwave irradiation has revolutionized the synthesis of β-lactams by accelerating reaction kinetics and enhancing stereochemical control. A landmark study demonstrated that 2-(benzyloxy)acetyl chloride undergoes rapid cyclocondensation with imines under microwave conditions (260 W, 98°C, 10 min), achieving yields exceeding 85% [3]. The dielectric heating mechanism of microwaves promotes efficient energy transfer, reducing side reactions such as hydrolysis or oligomerization [1].

Comparative studies between thermal and microwave methods reveal significant differences in stereoselectivity. For instance, thermal cyclocondensation of 2-(benzyloxy)acetyl chloride with o-iodoaniline predominantly yields trans-cis or cis-cis β-lactam isomers [2]. In contrast, microwave irradiation (300 W, 120°C, 5 min) enables access to trans-trans and cis-trans configurations, expanding the stereochemical diversity of products [2]. This divergence arises from microwave-specific transition-state stabilization, which alters the energy landscape of zwitterionic intermediates during cycloaddition [2] [5].

The table below summarizes key parameters for microwave-assisted β-lactam synthesis:

SubstratePower (W)Temperature (°C)Time (min)Yield (%)Major Isomer
o-Iodoaniline300120592trans-trans
p-Methoxyaniline260981088cis-cis
Naphthylimine350130890cis-trans

Recent advancements integrate microwave reactors with automated sampling systems, enabling multistep sequences such as in situ ketene generation from 2-(benzyloxy)acetyl chloride followed by [2+2] cycloaddition [5]. This approach minimizes handling of reactive intermediates and improves reproducibility for gram-scale syntheses [3] [5].

Continuous Flow Reactor Applications for Moisture-Sensitive Reactions

The moisture sensitivity of 2-(benzyloxy)acetyl chloride necessitates anhydrous conditions, which are optimally maintained in continuous flow systems. A pioneering flow setup combines an azide ion-exchange monolith reactor with inline dehydration columns, achieving 95% purity in β-lactam products [6]. The process involves:

  • Precursor Activation: 2-(Benzyloxy)acetyl chloride (1 M in MeCN) flows through a silica-supported triethylamine bed, generating the reactive acyl chloride species.
  • Cyclocondensation: The activated stream mixes with imine solutions in a PTFE microtubing reactor (10 mL volume, 15 min residence time).
  • In-Line Quenching: Residual reagents are removed via Amberlyst A-21 scavenger columns [6].

This configuration suppresses hydrolysis by maintaining strict control over water activity (<50 ppm), as validated by Karl Fischer titration [6]. Compared to batch methods, flow reactors improve space-time yields by 3-fold and enable safe handling of exothermic intermediates [6].

The table below contrasts batch versus flow synthesis metrics:

ParameterBatch ReactorFlow Reactor
Reaction Time120 min15 min
Water Content200–500 ppm<50 ppm
Maximum Yield78%92%
Scalability Limit10 mmol500 mmol/day

Innovations in solvent-resistant perfluoropolymer reactors now permit reactions with 2-(benzyloxy)acetyl chloride at elevated temperatures (150°C) without degradation, further broadening the scope for high-temperature cyclizations [6].

Catalytic Asymmetric Induction Strategies in β-Lactam Synthesis

Asymmetric synthesis of β-lactams using 2-(benzyloxy)acetyl chloride relies on chiral catalysts and auxiliaries to control absolute configuration. The Staudinger ketene-imine cycloaddition remains the most effective method, with recent breakthroughs in metalloorganic catalysis. A bifunctional thiourea-palladium catalyst enables enantioselective coupling of 2-(benzyloxy)acetyl chloride with aryl imines, achieving 94% ee for cis-β-lactams [7]. The mechanism involves simultaneous activation of the ketene (via Pd coordination) and imine (via hydrogen bonding) to enforce a locked transition state [7].

Alternative strategies employ chiral Lewis acids:

  • Lanthanide Complexes: Eu(NTFB)~3~ (NTFB = N-triflyl-1,1,1-trifluorobutylamine) induces 88% ee in reactions with aldimines [5].
  • Organocatalysts: Cinchona alkaloid derivatives promote asymmetric cycloadditions via ion-pair stabilization, yielding trans-β-lactams with 82% ee [7].

The table below compares catalytic systems:

Catalyst TypeSubstrate Pairee (%)Configuration
Pd-ThioureaAryl imine94cis
Eu(NTFB)~3~Aldimine88trans
Cinchona DerivativeAliphatic imine82trans

Notably, 2-(benzyloxy)acetyl chloride’s benzyloxy group enhances stereodirecting effects through π-π interactions with aromatic imines, as confirmed by DFT calculations [5] [7]. This electronic synergy underpins its superiority over simpler acyl chlorides in asymmetric syntheses.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Benzyloxyacetyl chloride

Dates

Last modified: 09-13-2023

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